molecular formula C8H10BrNO3S B6159670 (4-bromo-2-methoxyphenyl)methanesulfonamide CAS No. 2228685-66-1

(4-bromo-2-methoxyphenyl)methanesulfonamide

Cat. No.: B6159670
CAS No.: 2228685-66-1
M. Wt: 280.1
InChI Key:
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Description

(4-Bromo-2-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO3S. It is a derivative of benzenemethanesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-2-methoxyphenyl)methanesulfonamide typically involves the sulfonation of (4-bromo-2-methoxyphenyl)methane. One common method is the reaction of (4-bromo-2-methoxyphenyl)methane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Products include substituted amines or thiols.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

(4-Bromo-2-methoxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-bromo-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    (4-Bromo-2-methoxyphenyl)amine: Similar structure but with an amine group instead of a sulfonamide group.

    (4-Bromo-2-methoxyphenyl)ethanol: Similar structure but with an ethanol group instead of a sulfonamide group.

Uniqueness: (4-Bromo-2-methoxyphenyl)methanesulfonamide is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, combined with a sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-bromo-2-methoxyphenyl)methanesulfonamide involves the reaction of 4-bromo-2-methoxybenzene with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.", "Starting Materials": [ "4-bromo-2-methoxybenzene", "methanesulfonyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-methoxybenzene in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add methanesulfonyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 5: Filter the reaction mixture to remove any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization or column chromatography to obtain the final product, (4-bromo-2-methoxyphenyl)methanesulfonamide." ] }

CAS No.

2228685-66-1

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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